molecular formula C15H13Cl2F3N4 B10912343 4-(3,4-Dichlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(3,4-Dichlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10912343
M. Wt: 377.2 g/mol
InChI Key: LCHLIDHPOAZNDZ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenyl group, a piperazine ring, and a trifluoromethyl group attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of 3,4-dichloroaniline with a suitable pyrimidine precursor under acidic conditions. The resulting intermediate is then reacted with piperazine and trifluoromethylating agents to introduce the piperazine and trifluoromethyl groups, respectively. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the formation of by-products. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of specific functional groups.

    Substitution: The presence of halogens in the compound makes it susceptible to nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a ligand in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, the presence of the trifluoromethyl group enhances its lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorophenyl)-2-(piperazin-1-yl)-6-methylpyrimidine
  • 4-(3,4-Dichlorophenyl)-2-(piperazin-1-yl)-6-chloropyrimidine
  • 4-(3,4-Dichlorophenyl)-2-(piperazin-1-yl)-6-fluoropyrimidine

Uniqueness

Compared to similar compounds, 4-(3,4-Dichlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and overall reactivity. These properties make it a valuable candidate for various applications, particularly in drug design and development, where enhanced stability and bioavailability are crucial.

Properties

Molecular Formula

C15H13Cl2F3N4

Molecular Weight

377.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H13Cl2F3N4/c16-10-2-1-9(7-11(10)17)12-8-13(15(18,19)20)23-14(22-12)24-5-3-21-4-6-24/h1-2,7-8,21H,3-6H2

InChI Key

LCHLIDHPOAZNDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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